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Compound of Interest

Compound Name: 1-(5-Hydroxypyridin-2-yl)ethanone

Cat. No.: B1590495

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-Hydroxypyridin-2-
yl)ethanone, a key heterocyclic building block with significant potential in medicinal chemistry
and materials science. This document moves beyond a simple recitation of facts to offer
insights into its synthesis, properties, and potential applications, grounded in established
scientific principles.

Core Molecular Identity and Properties

Chemical Abstract Service (CAS) Number: 67310-56-9[1][2]

1-(5-Hydroxypyridin-2-yl)ethanone is a pyridinone derivative characterized by a
hydroxypyridine core functionalized with an acetyl group. This substitution pattern imparts a
unique electronic and steric profile, making it a valuable synthon for the elaboration of more
complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(5-Hydroxypyridin-2-
yl)ethanone is fundamental to its effective application in research and development. These
properties dictate its behavior in various chemical environments and biological systems.
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Property Value Source
Molecular Formula C7H7NO2 [1112]
Molecular Weight 137.14 g/mol [1][2]
Physical State Solid (white to yellow powder) [3]

Currently not available in the

Melting Point _ _
public domain.
. , Currently not available in the
Boiling Point . .
public domain.
- Currently not available in the
Solubility

public domain.

Expert Insight: The presence of both a hydroxyl group (a hydrogen bond donor and acceptor)
and a ketone (a hydrogen bond acceptor) suggests that 1-(5-Hydroxypyridin-2-yl)ethanone
will exhibit moderate polarity. Its solubility is likely to be favorable in polar protic and aprotic
solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The pyridinic nitrogen
also offers a site for protonation, influencing its solubility in acidic aqueous solutions.

Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-
(5-Hydroxypyridin-2-yl)ethanone. While experimental spectra for this specific compound are
not readily available in public databases, predicted spectral data provides valuable guidance
for its identification.

» 'H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct
signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the
acetyl group, and the hydroxyl proton. The chemical shifts and coupling constants of the
aromatic protons would be indicative of the 1,2,5-trisubstituted pyridine ring system.

e 13C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal resonances for
the carbonyl carbon of the acetyl group, the methyl carbon, and the five distinct carbons of
the pyridine ring. The chemical shift of the carbon bearing the hydroxyl group would be
particularly informative.
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e Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding
to the molecular weight of the compound (137.14 g/mol ).

Synthesis and Chemical Reactivity

The synthesis of 1-(5-Hydroxypyridin-2-yl)ethanone is a key consideration for its utilization.
While a specific, detailed experimental protocol for this exact molecule is not widely published
in peer-reviewed literature, its synthesis can be logically approached from readily available
starting materials.

Proposed Synthetic Pathway

A plausible synthetic route involves the demethylation of the corresponding methoxy derivative,
2-acetyl-5-methoxypyridine. This is a common and effective strategy for the preparation of

hydroxypyridines.
Synthetic Pathway
- . Product AT
(Z-AcetyI-S-methoxypyrldlne Demethylation 1-(5-Hydroxypyridin-2-yl)ethanone
(e.g., BBrs, HBr)

Click to download full resolution via product page
Caption: Proposed synthesis of 1-(5-Hydroxypyridin-2-yl)ethanone.

Experimental Considerations: The choice of demethylating agent is critical to the success of
this reaction. Boron tribromide (BBrs) is a powerful Lewis acid capable of cleaving aryl methyl
ethers, but it must be handled with care due to its reactivity with atmospheric moisture.
Alternatively, hydrobromic acid (HBr) at elevated temperatures can also effect demethylation.
The reaction progress should be monitored by thin-layer chromatography (TLC) or high-
performance liquid chromatography (HPLC) to ensure complete conversion of the starting
material.

Key Reactions and Functional Group Transformations
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The functional groups present in 1-(5-Hydroxypyridin-2-yl)ethanone—the hydroxyl group, the
ketone, and the pyridine ring—offer multiple avenues for further chemical modification.

o Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be
converted to a triflate for participation in cross-coupling reactions.

» Ketone: The acetyl group can be a handle for various transformations, including reduction to
the corresponding alcohol, conversion to an oxime, or participation in aldol-type
condensations.

o Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although the directing
effects of the existing substituents must be considered. The nitrogen atom can also be
guaternized.

Applications in Drug Discovery and Medicinal
Chemistry

Hydroxypyridine scaffolds are prevalent in a wide range of biologically active molecules. 1-(5-
Hydroxypyridin-2-yl)ethanone serves as a valuable starting material for the synthesis of
novel compounds with potential therapeutic applications.

Expert Insight: The hydroxypyridinone moiety is a known metal-chelating pharmacophore. This
property is exploited in the design of inhibitors for metalloenzymes. The structural motif of 1-(5-
Hydroxypyridin-2-yl)ethanone can be found in derivatives that have been investigated for
various biological activities, including anti-inflammatory, antimicrobial, and anticancer
properties. For instance, derivatives of 3-hydroxypyridine-4-one have been synthesized and
evaluated as tyrosinase inhibitors and antioxidants.[4] While direct biological data for the title
compound is scarce, its structural similarity to these active molecules suggests its potential as
a precursor for new therapeutic agents.

The pyridine ring is a common feature in many FDA-approved drugs, and its presence can
enhance pharmacokinetic properties such as solubility and metabolic stability.

Safety and Handling
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As with any chemical substance, proper safety precautions must be observed when handling 1-
(5-Hydroxypyridin-2-yl)ethanone.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.

e P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Storage: The compound should be stored at room temperature under an inert atmosphere,
such as nitrogen, to prevent degradation.[1]

Conclusion and Future Outlook

1-(5-Hydroxypyridin-2-yl)ethanone is a versatile chemical building block with considerable
untapped potential. While a comprehensive experimental dataset for this specific molecule is
not yet fully established in the public domain, its structural features and the known biological
activities of related compounds strongly suggest its utility in the development of novel
pharmaceuticals and functional materials. Further research into its synthesis, reactivity, and
biological profile is warranted to fully exploit its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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